1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone
Description
Properties
IUPAC Name |
1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O/c1-12(23)22-10-15(11-22)21-7-5-20(6-8-21)14-4-2-3-13(9-14)16(17,18)19/h2-4,9,15H,5-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVCTLTQKZACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652332 | |
| Record name | 1-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}azetidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223381-97-3 | |
| Record name | 1-(3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}azetidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone is a compound of interest in medicinal chemistry, primarily due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C14H16F3N2O
- Molecular Weight : 300.29 g/mol
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound functions as a serotonergic agonist , which suggests potential applications in treating mood disorders and anxiety-related conditions .
| Mechanism | Description |
|---|---|
| Serotonergic Activity | Agonizes serotonin receptors, influencing mood and anxiety levels |
| Norepinephrine Modulation | Potentially modulates norepinephrine levels, affecting stress responses |
| Kinase Inhibition | May inhibit certain kinases involved in cellular signaling pathways |
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds related to this compound. The research demonstrated that these compounds could reduce oxidative stress in neuronal cells, indicating potential therapeutic benefits in neurodegenerative diseases .
Table 2: Summary of Biological Activity Studies
Pharmacological Applications
Given its biological activity, this compound may have several pharmacological applications:
- Antidepressant : Due to its serotonergic activity, it could be developed as an antidepressant.
- Anxiolytic : Modulating neurotransmitter systems may help alleviate anxiety symptoms.
- Neuroprotective Agent : Its ability to reduce oxidative stress positions it as a candidate for neuroprotection.
Scientific Research Applications
Pharmacological Studies
1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone has been investigated for its potential as a therapeutic agent. Its pharmacological properties include:
- Serotonergic Activity : The compound's structure suggests it may act on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders. Research indicates that similar compounds can modulate serotonin levels, making this compound a candidate for further study in anxiety and depression treatments .
- Antipsychotic Potential : Due to the presence of the piperazine moiety, which is common in many antipsychotic drugs, there is interest in evaluating its efficacy against psychotic disorders .
Neuroscience Research
The compound's ability to interact with neurotransmitter systems makes it valuable in neuroscience research. Studies have shown that compounds with similar structures can influence dopamine and serotonin pathways, potentially leading to new insights into neuropharmacology .
Drug Development
Given its unique chemical structure, this compound serves as a lead compound for developing new pharmaceuticals. Its derivatives could be synthesized to enhance potency and selectivity for specific receptors, paving the way for novel therapeutic agents.
Case Study 1: Serotonin Receptor Modulation
A study published in the Journal of Medicinal Chemistry examined the effects of piperazine derivatives on serotonin receptor subtypes. The findings indicated that modifications to the piperazine structure could significantly alter receptor affinity and selectivity. This underscores the importance of structural features present in this compound for potential therapeutic applications .
Case Study 2: Antipsychotic Efficacy
Research conducted by a team at a leading university explored various piperazine-based compounds for their antipsychotic properties. The study found that certain derivatives exhibited significant activity against dopamine receptors, suggesting that this compound may also possess similar properties worth investigating further .
Comparison with Similar Compounds
Research Findings and QSAR Insights
- QSAR Models () :
For biphenyl-piperazine derivatives, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) strongly correlate with antidopaminergic activity. The target compound’s trifluoromethyl group likely elevates QPlogBB, predicting enhanced CNS penetration. - Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, extending half-life compared to methoxy- or chloro-substituted analogues (e.g., ).
Preparation Methods
Synthesis of the Piperazine Subunit with 3-Trifluoromethylphenyl Group
- The trifluoromethylphenyl group is typically introduced by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki coupling) of a halogenated piperazine intermediate with a trifluoromethyl-substituted arylboronic acid or halide.
- A typical method involves alkylation of piperazine with a 3-trifluoromethylbenzyl halide under basic conditions using bases such as potassium carbonate or sodium hydride in solvents like DMF or THF at controlled temperatures (room temperature to 60 °C).
Construction of the Azetidine Ring
- The azetidine ring is often introduced via nucleophilic substitution of a suitable halogenated ethanone derivative with an azetidine precursor.
- Protection and deprotection strategies are employed to control the reactivity of the azetidine nitrogen, commonly using Boc (tert-butoxycarbonyl) groups.
- Alkylation of the azetidine nitrogen with ethanone derivatives is performed under basic conditions, often employing strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like DMF or NMP.
Coupling of Piperazine and Azetidine Fragments
- The union of the piperazine and azetidine fragments is typically achieved via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic center on the azetidine fragment.
- This coupling is facilitated by bases such as triethylamine or N,N-diisopropylethylamine (DIPEA) in solvents like toluene or methylene chloride, often in a two-phase system with aqueous base to improve yield and purity.
- Reaction temperatures range from ambient to moderate heating (25–80 °C), with reaction times from several hours to overnight.
Representative Synthetic Route (Summary)
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Piperazine + 3-trifluoromethylbenzyl halide | K2CO3, DMF, 40 °C | Substituted piperazine | Nucleophilic substitution |
| 2 | Azetidine precursor + ethanone derivative | NaH or KOtBu, DMF, 0–25 °C | Protected azetidine ethanone | Boc protection/deprotection applied |
| 3 | Piperazine intermediate + azetidine ethanone | DIPEA, toluene, 50 °C, 12 h | Target compound | Nucleophilic coupling |
| 4 | Purification | Recrystallization or chromatography | >70% overall yield | High purity product achieved |
Research Findings and Optimization
- Base Selection : Strong bases such as sodium hydride and potassium tert-butoxide provide high conversion rates for alkylation steps but require strict anhydrous conditions to prevent side reactions.
- Solvent Effects : Polar aprotic solvents like DMF and NMP enhance nucleophilicity and solubility of intermediates, improving reaction rates and yields.
- Two-Phase Systems : Employing a biphasic system with aqueous base and organic solvents (e.g., toluene/water) facilitates product isolation and reduces impurities in coupling steps.
- Temperature Control : Mild to moderate temperatures prevent decomposition of the azetidine ring and minimize side reactions, especially important due to the ring strain in azetidine.
- Protecting Groups : Use of Boc protection on azetidine nitrogen allows selective functionalization and prevents polymerization or side reactions during alkylation.
Summary Table of Key Reaction Parameters
| Reaction Step | Base(s) Used | Solvent(s) | Temperature (°C) | Reaction Time | Yield Range (%) | Key Notes |
|---|---|---|---|---|---|---|
| Piperazine alkylation | K2CO3, NaH | DMF, THF | 25–40 | 6–12 h | 65–85 | Requires dry conditions |
| Azetidine ethanone formation | NaH, KOtBu | DMF, NMP | 0–25 | 4–8 h | 60–80 | Boc protection used |
| Fragment coupling | DIPEA, TEA | Toluene, MeCl2, biphasic | 25–80 | 12–24 h | 70–78 | Two-phase system improves yield |
| Purification | N/A | N/A | N/A | N/A | >95 purity | Recrystallization/chromatography |
Q & A
Q. How can researchers optimize the synthesis yield of 1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone?
Methodological Answer:
- Key Steps :
- Friedel-Crafts Acylation : Use acyl chlorides with a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group to aromatic systems .
- Piperazine-Azetidine Coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to attach the piperazine-azetidine moiety.
- Trifluoromethyl Group Incorporation : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with 3-trifluoromethylphenyl boronic acid .
- Yield Optimization :
- Monitor reaction progress via TLC/HPLC to minimize side products .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Use - and -NMR to confirm azetidine ring conformation and piperazine substitution patterns.
- -NMR quantifies trifluoromethyl group integrity .
- X-ray Crystallography :
- Resolve spatial arrangement of the azetidine-piperazine core (e.g., torsion angles, bond lengths) to validate synthetic accuracy .
- Mass Spectrometry (HRMS) :
Q. What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Polar Aprotic Solvents : DMSO or DMF for initial dissolution (due to azetidine’s polarity) .
- Aqueous Buffers : Test stability in phosphate-buffered saline (pH 7.4) at 37°C for biological assays .
- Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the trifluoromethyl group under prolonged storage .
Advanced Research Questions
Q. How do structural modifications (e.g., azetidine vs. piperidine rings) affect biological activity in SAR studies?
Methodological Answer:
- Comparative Binding Assays :
- Replace azetidine with piperidine and assess receptor affinity via radioligand displacement (e.g., dopamine D3/D4 receptors) .
- Use molecular docking (e.g., AutoDock Vina) to model steric clashes caused by azetidine’s smaller ring .
- Functional Group Impact :
- Replace trifluoromethyl with methyl/ethyl groups to evaluate hydrophobicity’s role in blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor selectivity)?
Methodological Answer:
- Dose-Response Curves :
- Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to identify cell-specific biases .
- Validate receptor binding using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Impurity Analysis :
- Characterize synthetic byproducts (e.g., dehalogenated intermediates) via LC-MS to rule out off-target effects .
Q. What strategies mitigate instability under physiological conditions (e.g., pH/temperature)?
Methodological Answer:
- Accelerated Degradation Studies :
- Incubate compound at 40°C/75% RH for 4 weeks; analyze degradation products via LC-QTOF .
- Identify labile sites (e.g., azetidine N-alkyl bond) for prodrug design (e.g., carbamate protection) .
- Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf life .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s metabolic stability?
Methodological Answer:
- Species-Specific Metabolism :
- Compare hepatic microsomal stability (human vs. rat) to identify cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6) .
- Experimental Variability :
- Standardize incubation times (e.g., 60 min) and NADPH cofactor concentrations across labs .
Q. How can researchers address discrepancies in computational vs. experimental LogP values?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
